molecular formula C12H15NO B12281487 4-Benzylaminopent-3-EN-2-one

4-Benzylaminopent-3-EN-2-one

Cat. No.: B12281487
M. Wt: 189.25 g/mol
InChI Key: SQEZUXJOCKMERB-CSKARUKUSA-N
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Description

4-Benzylaminopent-3-EN-2-one is an organic compound with the molecular formula C12H15NO. It is characterized by the presence of a benzylamine group attached to a pent-3-en-2-one backbone. This compound is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylaminopent-3-EN-2-one can be synthesized through the reaction of acetylacetone with benzylamine. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted Claisen-Schmidt condensation. This method allows for the efficient production of the compound with high yields and reduced reaction times. The reaction is carried out using aldehydes and acetone under microwave irradiation, which selectively produces the desired product without significant side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Benzylaminopent-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Benzylaminopent-3-EN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylaminopent-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylaminopent-2-EN-2-one
  • 4-Benzylaminopent-3-EN-3-one
  • 4-Benzylaminopent-3-EN-4-one

Uniqueness

4-Benzylaminopent-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has shown promising results in preliminary biological studies .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-4-(benzylamino)pent-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3/b10-8+

InChI Key

SQEZUXJOCKMERB-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/NCC1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)C)NCC1=CC=CC=C1

Origin of Product

United States

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